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molecular formula C17H14O2 B8457499 2-(Phenylmethylene)-6-hydroxy-1-tetralone

2-(Phenylmethylene)-6-hydroxy-1-tetralone

Cat. No. B8457499
M. Wt: 250.29 g/mol
InChI Key: RLOCYFFTXGLYGZ-UHFFFAOYSA-N
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Patent
US06080781

Procedure details

After 6-hydroxy-1-tetralone 1.0 g and benzaldehyde 0.42 ml were added to a mixture of concentrated hydrochloric acid 50 ml and methanol 75 ml, the mixture was refluxed for two hours and cooled to room temperature, and water 400 ml was added. The precipitated crystals were filtered. The crystals were dried over phosphorous pentoxide for six hours under reduced pressure to obtain the desired compound 0.756 g.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][CH2:6][CH2:5]2.[CH:13](=O)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.Cl.CO>O>[C:14]1([CH:13]=[C:7]2[CH2:6][CH2:5][C:4]3[C:9](=[CH:10][CH:11]=[C:2]([OH:1])[CH:3]=3)[C:8]2=[O:12])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC=1C=C2CCCC(C2=CC1)=O
Name
Quantity
0.42 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
75 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crystals were dried over phosphorous pentoxide for six hours under reduced pressure
Duration
6 h

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=C1C(C2=CC=C(C=C2CC1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.756 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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